[Ala20]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, specifically designed to study its role in neurodegenerative diseases, particularly Alzheimer's disease. This compound is characterized by the substitution of alanine at position 20 of the beta-amyloid sequence, which may influence its aggregation properties and biological activity. Beta-amyloid peptides are known to aggregate and form plaques in the brains of Alzheimer's patients, contributing to neurotoxicity and cognitive decline.
Beta-amyloid peptides, including [Ala20]-beta-Amyloid (1-42), are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The original peptide sequence (1-42) is significant due to its propensity to aggregate into toxic oligomers and fibrils.
[Ala20]-beta-Amyloid (1-42) falls under the classification of neurotoxic peptides, specifically within the category of amyloidogenic peptides. It is primarily studied in the context of Alzheimer's disease research.
The synthesis of [Ala20]-beta-Amyloid (1-42) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Challenges in synthesis include the tendency of beta-amyloid peptides to aggregate during synthesis and purification, which can lead to low yields and purity issues. Recent advancements have focused on optimizing solvent systems and coupling conditions to mitigate these problems .
The molecular structure of [Ala20]-beta-Amyloid (1-42) consists of 42 amino acids with a specific sequence that includes the substitution at position 20 with alanine. This modification can alter its secondary structure and aggregation behavior compared to wild-type beta-amyloid (1-42).
The molecular weight of [Ala20]-beta-Amyloid (1-42) is approximately 4 kDa, consistent with other beta-amyloid peptides. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have provided insights into its conformation in both monomeric and aggregated states .
[Ala20]-beta-Amyloid (1-42) undergoes several important reactions:
The aggregation process can be monitored using techniques such as size exclusion chromatography and dynamic light scattering, which help characterize the size distribution of aggregates formed from [Ala20]-beta-Amyloid (1-42) .
The mechanism by which [Ala20]-beta-Amyloid (1-42) exerts its effects involves several steps:
Studies have shown that modifications like alanine substitution at position 20 can influence the rate of aggregation and neurotoxic effects compared to wild-type beta-amyloid .
[Ala20]-beta-Amyloid (1-42) is typically a white powder when dry and exhibits solubility in organic solvents like dimethyl sulfoxide and water under certain conditions.
The chemical properties include:
Analytical techniques such as mass spectrometry confirm purity and identity post-synthesis .
[Ala20]-beta-Amyloid (1-42) is primarily used in research related to Alzheimer's disease:
The substitution of phenylalanine at position 20 with alanine in Aβ(1-42)—yielding [Ala20]-Aβ(1-42)—targets a residue within the peptide's hydrophobic core (KLVFFA; residues 16–21). Phenylalanine (F20) contributes to Aβ toxicity via two primary mechanisms:
Alanine, lacking aromaticity and redox activity, disrupts these pathways. Experimental studies confirm that F20A substitution reduces oxidative stress by 40–60% in neuronal cultures and diminishes Cu(II) reduction capacity [2].
Table 1: Properties of Residues at Aβ Position 20
Residue | Aromatic | Hydrophobicity Index | Role in Aβ Aggregation |
---|---|---|---|
Phenylalanine (Wild-Type) | Yes | 2.5 | Stabilizes oligomers via π-stacking; enables ROS generation |
Alanine (Mutant) | No | 1.6 | Disrupts packing; suppresses electron transfer |
Biophysical and functional comparisons reveal distinct properties:
Table 2: Functional Differences Between Wild-Type and [Ala20]-Aβ(1-42)
Property | Wild-Type Aβ(1-42) | [Ala20]-Aβ(1-42) | Change |
---|---|---|---|
Fibrillization half-time | 12 ± 2 hrs | 36 ± 4 hrs | +200% |
β-Sheet content (CD spectroscopy) | 65% | 42% | -35% |
Neuronal ROS generation | High | Moderate | 50% reduction |
Neurotoxicity (LD50) | 15 μM | 30 μM | 100% increase |
The KLVFFA domain (residues 16–21) constitutes Aβ(1-42)’s primary hydrophobic nucleation site. F20 anchors interactions between β-strands via:
Alanine substitution destabilizes this network:
The mutation also reduces solvent-accessible surface area (SASA) of the 17LVF19 region by 20%, limiting its availability for inter-peptide hydrophobic interactions [6].
Replica exchange molecular dynamics (REMD) and discrete MD simulations quantify structural consequences of F20A substitution:
Simulations further reveal that [Ala20]-Aβ(1-42) monomers exhibit:
Table 3: Simulation-Derived Parameters for Aβ(1-42) Variants
Parameter | Wild-Type Aβ(1-42) | [Ala20]-Aβ(1-42) | Implication |
---|---|---|---|
β-Sheet propensity (residues 16–22) | 80% | 45% | Impaired nucleation |
Free energy of oligomer state (kcal/mol) | −150 | −120 | Reduced stability |
17LVF19 SASA (Ų) | 180 ± 20 | 145 ± 15 | Limited aggregation interface |
Dominant secondary structure | β-sheet | Random coil | Loss of ordered assembly |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6